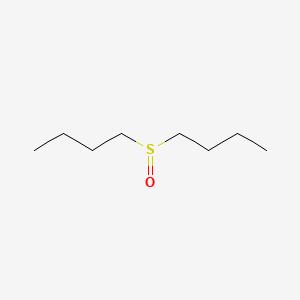

Dibutyl sulphoxide

Vue d'ensemble

Description

Dibutyl Sulphoxide is a chemical compound with the molecular formula C8H18OS . It is a sulfoxide, a class of organosulfur compounds that are characterized by the functional group R-S(=O)-R’, where R and R’ are organic groups .

Molecular Structure Analysis

The molecular structure of Dibutyl Sulphoxide has been studied using experimental methods such as X-ray diffraction and rationalized using molecular dynamics simulations . The compound is characterized by a strong dipolar moiety and two medium-length, apolar butyl chains .Physical And Chemical Properties Analysis

Dibutyl Sulphoxide has a molecular weight of 162.30 g/mol . It is a highly polar and water-miscible organic liquid .Applications De Recherche Scientifique

Corrosion and Polarization Studies

Dibutyl sulphoxide has been identified as an influential factor in the corrosion and polarization of steel in sulphuric acid environments. Research involving radioactive n-dibutyl sulphide indicates that its presence can significantly affect corrosion rates and electrocapillary behavior at the metal-solution interface, with observations suggesting notable differences in the properties of radioactive and non-radioactive forms of the compound (Subramanyan, Ramakrishnaiah, Iyer, & Kapali, 1978).

Catalytic and Kinetic Modeling

The oxidation of dibutyl sulphide with aqueous hydrogen peroxide, a liquid–liquid reaction, showcases the role of dibutyl sulphoxide in autocatalysis. Detailed kinetic modeling suggests that dibutyl sulfoxide may influence the solubility and reactivity of hydrogen peroxide in organic phases, offering insights into the catalytic behavior of the compound in oxidation reactions (Chen, Jin, Li, Zhang, & Li, 2017).

Role in Oxidation Processes

Investigations into the oxidation of dibutyl sulphide reveal its transformation into various oxidized compounds, such as sulphoxide and sulphone, under different conditions. Studies focusing on electrolytic oxidation and electro-oxidation in aqueous-organic solutions highlight the compound's reactive nature and potential for producing valuable chemical intermediates (Darlewski, Popiel, Nalepa, Gromotowicz, Szewczyk, & Stankiewicz, 2010).

Extraction and Separation Processes

Dibutyl sulphoxide's properties make it a candidate for use in solvent extraction processes, particularly in the extraction and separation of metals from acidic media. Studies demonstrate its effectiveness in differentiating and recovering specific metals from complex mixtures, contributing to advancements in hydrometallurgical processes and resource recovery (Pan & Zhang, 2009).

Safety and Hazards

Orientations Futures

There are ongoing research efforts to explore the potential applications of Dibutyl Sulphoxide and similar compounds. For instance, Dimethyl Sulfoxide has been used in the freezing of platelets, which has potential implications for blood banks . Another study reported a Dimethyl Sulfoxide/visible light comediated chemoselective modification of tryptophan residue by forging the C–S structure using thiophenols irradiated with blue light-emitting diodes at room temperature .

Mécanisme D'action

Target of Action

Dibutyl sulfoxide, similar to its shorter chain family member dimethyl sulfoxide (DMSO), is known to interact with various cellular targets. It has a strong dipolar moiety and two medium-length, apolar butyl chains . This compound is characterized by a distinct degree of polar vs. apolar structural differentiation at the nm spatial scale .

Mode of Action

It is known that it readily penetrates cellular membranes . This membrane-penetrating ability may enhance the diffusion of other substances through the skin . It is also characterized by an enhanced dipole–dipole correlation, which is responsible for a moderate Kirkwood correlation factor as well as for the self-association detected in this compound .

Biochemical Pathways

For instance, DMSO has been shown to have anti-inflammatory, antioxidant, and analgesic activities .

Pharmacokinetics

It is known that similar compounds like dmso have complex pharmacokinetic properties because they are composed of both large and small molecules .

Result of Action

It is known that similar compounds like dmso may have anti-inflammatory, antioxidant, and analgesic activities .

Action Environment

Dibutyl sulfoxide is a solid at room temperature with a melting point of 31-34 °C . It should be stored under inert gas and away from moisture . It has a certain level of toxicity and contact should be avoided . It is also known to be combustible and should be kept away from high temperatures, fire sources, and open flames .

Propriétés

IUPAC Name |

1-butylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OS/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWMYOWHQMKBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176070 | |

| Record name | Butane, 1,1'-sulfinylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow hygroscopic solid; mp = 31-34 deg C; [Alfa Aesar MSDS] | |

| Record name | Butyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dibutyl sulphoxide | |

CAS RN |

2168-93-6 | |

| Record name | Dibutyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1'-sulfinylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-sulfinylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

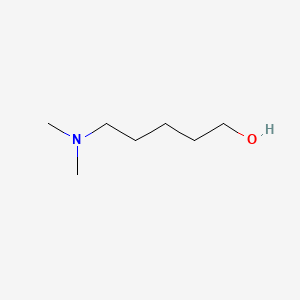

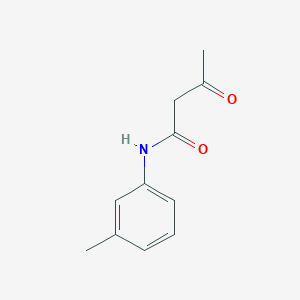

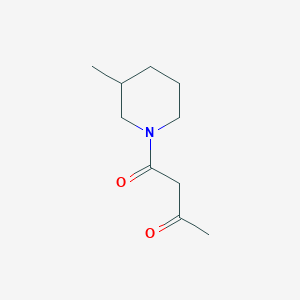

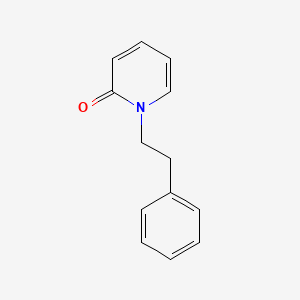

Feasible Synthetic Routes

Q & A

ANone: Dibutyl sulfoxide has the molecular formula C8H18OS and a molecular weight of 162.28 g/mol. Key spectroscopic data include:

A: Yes, dibutyl sulfoxide is a stable compound under normal storage conditions. It is a colorless to pale yellow liquid with a characteristic odor. []

A: Yes, DBSO can act both as a ligand and a precatalyst. For instance, it serves as a ligand in the complex [Ru(NH3)5(butyl sulfoxide)]2+ []. Furthermore, research has shown that DBSO and other tert-butyl sulfoxides can act as precatalysts in reactions involving the in-situ generation of sulfenate anions, which exhibit catalytic activity. These anions can participate in coupling reactions, enabling the formation of various products, such as stilbenes and alkynes, from readily available starting materials. []

ANone: Sulfenate anions derived from dibutyl sulfoxide have shown promise as catalysts in various organic reactions:

- Coupling of benzyl halides to form stilbenes: DBSO effectively catalyzes the coupling of different benzyl halides, demonstrating its potential for constructing C-C bonds. []

- Cross-coupling of benzyl halides with benzaldehyde derivatives to yield alkynes: This reaction expands the synthetic utility of sulfenate anion catalysis, allowing access to a broader range of valuable alkynes. []

ANone: Dibutyl sulfoxide has been investigated as an extractant for separating metal ions from aqueous solutions.

- Extraction of phosphoric acid: DBSO has proven to be a powerful solvent for extracting wet-process phosphoric acid, even at low concentrations. This property makes it a potential candidate for extracting phosphoric acid from low-grade phosphate ores. []

- Extraction of zirconium from nitric acid: DBSO effectively extracts zirconium from nitric acid solutions, demonstrating high selectivity for zirconium over various other metal ions, making it a potential candidate for separating zirconium from its ores. []

- Extraction of uranium: DBSO dissolved in petroleum ether has shown effectiveness in the quantitative extraction of uranium from nitric acid solutions. This method is considered simple, efficient, and economical for uranium extraction. []

ANone: DBSO coordinates with metal ions through its oxygen atom, forming metal-DBSO complexes. The stoichiometry of the extracted complex can vary depending on the metal ion and extraction conditions. For example:

- Zirconium: The stoichiometric composition of the extracted complex is ZrO(NO3)2·DBSO, suggesting that one DBSO molecule coordinates with one zirconium ion. []

- Uranium: The extracted species is UO2(NO3)2·2DBSO, indicating that two DBSO molecules coordinate with one uranium ion. []

ANone: Several factors can influence the extraction efficiency of DBSO, including:

- Acid concentration: The extraction efficiency of DBSO for metal ions is often dependent on the concentration of acid in the aqueous phase. For example, the extraction of uranium by DBSO is optimal from 2 M HNO3. []

- DBSO concentration: Increasing the concentration of DBSO generally leads to higher extraction efficiency, as observed in the extraction of hafnium from nitric acid. []

- Temperature: The extraction process is often exothermic. For instance, the extraction of phosphoric acid using DBSO was determined to be exothermic with an enthalpy change (ΔH) of -5.86 kJ/mol. []

- Presence of interfering ions: The presence of certain ions in the aqueous phase can interfere with the extraction of the target metal ion. For example, phosphate, fluoride, and oxalate ions were found to significantly hinder the extraction of hafnium by DBSO. []

ANone: DBSO's structure, characterized by a polar sulfoxide group (S=O) and two non-polar butyl chains, contributes to its effectiveness as an extractant:

ANone: While specific structure-activity relationships for DBSO have not been extensively reported in the provided literature, it is generally understood that modifying the alkyl chain length or introducing substituents on the butyl groups could impact the compound's:

ANone: Various analytical techniques are employed to study and quantify DBSO and its interactions:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Used to determine the structure and purity of DBSO. []

- Infrared (IR) spectroscopy: Employed to identify functional groups, particularly the characteristic S=O stretching vibration. []

- Gas Chromatography (GC): Can be used to analyze DBSO and its degradation products, particularly in complex mixtures. []

- Mass Spectrometry (MS): Often coupled with GC or other separation techniques to identify and quantify DBSO and its derivatives. []

- X-ray diffraction: Employed to determine the crystal structures of DBSO-containing compounds and complexes. [, , ]

ANone: Yes, depending on the specific application, several alternatives to DBSO exist:

- Other sulfoxides: Other alkyl sulfoxides, such as dimethyl sulfoxide (DMSO), could potentially be used as alternatives in certain extraction or synthetic applications. [, ]

- Phosphine oxides: Trialkylphosphine oxides, such as tributylphosphine oxide (TBPO), share structural similarities with DBSO and have been investigated for metal extraction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)